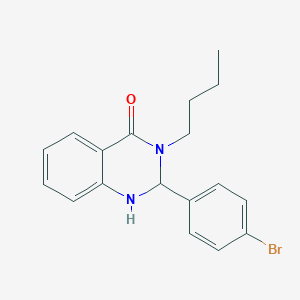![molecular formula C15H13N3O2 B13936409 (1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone CAS No. 757193-25-2](/img/structure/B13936409.png)
(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core fused with a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization with the hydroxyphenyl group. One common method involves the cyclization of 1,3-dimethyl-1H-pyrazole-5-amine with appropriate aldehydes or ketones under acidic or basic conditions . Another approach uses 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in the presence of amorphous carbon-supported sulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.
化学反应分析
Types of Reactions
(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated or aminated derivatives.
科学研究应用
(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone has several scientific research applications:
作用机制
The mechanism of action of (1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Imidazole-containing compounds
Uniqueness
(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone is unique due to its specific combination of a pyrazolo[3,4-b]pyridine core with a hydroxyphenyl group, which imparts distinct chemical and biological properties. Its ability to inhibit kinases and its potential anticancer activity make it a valuable compound for further research and development.
属性
CAS 编号 |
757193-25-2 |
|---|---|
分子式 |
C15H13N3O2 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C15H13N3O2/c1-9-12-7-10(8-16-15(12)18(2)17-9)14(20)11-5-3-4-6-13(11)19/h3-8,19H,1-2H3 |
InChI 键 |
SESHLMXKXMBICK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)C3=CC=CC=C3O)C |
溶解度 |
37 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


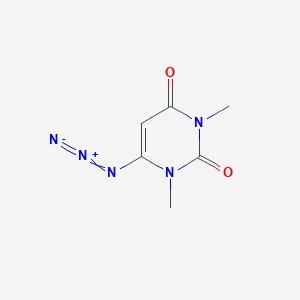

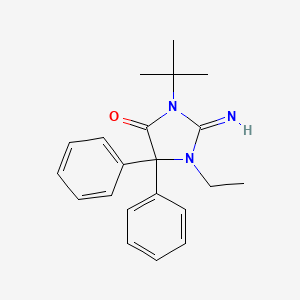
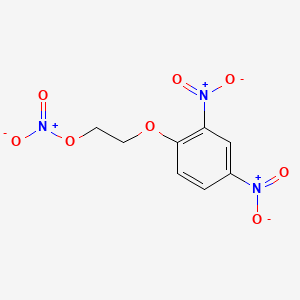
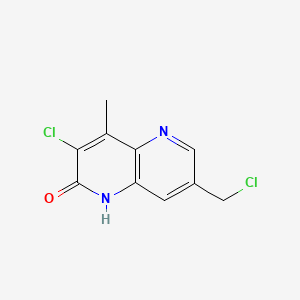
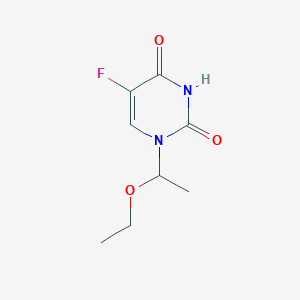
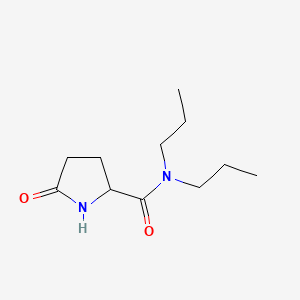
![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)
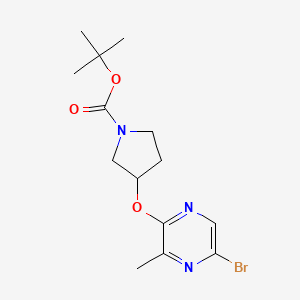
![2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B13936387.png)
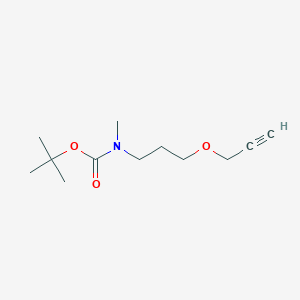
![2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13936399.png)
![Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936406.png)
